Isounonal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55743-12-9 |
|---|---|
Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
5,7-dihydroxy-6-methyl-4-oxo-2-phenylchromene-8-carbaldehyde |
InChI |
InChI=1S/C17H12O5/c1-9-15(20)11(8-18)17-14(16(9)21)12(19)7-13(22-17)10-5-3-2-4-6-10/h2-8,20-21H,1H3 |
InChI Key |
TXZFBUWNWNHMCS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)C=O)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)C=O)O |
Other CAS No. |
55743-12-9 |
Synonyms |
isounonal |
Origin of Product |
United States |
Occurrence and Botanical Distribution of Isounonal
Natural Sources and Plant Genera
The principal plant genera known to produce Isounonal are Desmos and Dasymaschalon. Both genera belong to the Annonaceae, a large family of flowering plants predominantly found in tropical and subtropical regions. The discovery of A-ring formylated flavonoids, such as this compound, was first reported in the genus Desmos. nih.gov Their subsequent identification in Dasymaschalon has provided valuable insights into the chemical relationships between these two genera. nih.gov
Specific Plant Species and Ecogeographical Distribution
Detailed phytochemical investigations have led to the isolation of this compound from several specific plant species.
Desmos chinensis : This species is a significant source of this compound. Desmos chinensis is a climbing shrub or liana native to a wide region stretching from Southern China to Tropical Asia. wikipedia.org Its natural habitat includes the edges of forests, wastelands, and disturbed terrains in flat areas at elevations up to 600 meters. wikipedia.org The plant thrives in moist or seasonal evergreen forests and is sometimes found in secondary growths or along streams. Its distribution extends across India, Nepal, Bhutan, Sri Lanka, Bangladesh, Myanmar, China, Laos, Cambodia, Vietnam, and various parts of Malesia including Peninsular Malaysia, Singapore, Sumatra, Borneo, and the Philippines.
Desmos cochinchinensis : this compound has also been isolated from this species. D. cochinchinensis is utilized in Chinese folk medicine for treating malaria. researchgate.net
Dasymaschalon rostratum : This species represents the first instance of isolating this compound from the Dasymaschalon genus. nih.gov The genus Dasymaschalon encompasses approximately 26 species distributed across tropical and subtropical regions from southern China and Indo-China to Malesia. researchgate.net
Dasymaschalon filipes : Research has also confirmed the presence of this compound in Dasymaschalon filipes. researchgate.net
The following table summarizes the distribution of plant species from which this compound has been isolated.
| Plant Species | Genus | Family | Ecogeographical Distribution |
| Desmos chinensis | Desmos | Annonaceae | Southern China to Tropical Asia, including India, Southeast Asia, and Malesia. |
| Desmos cochinchinensis | Desmos | Annonaceae | China and other parts of Southeast Asia. |
| Dasymaschalon rostratum | Dasymaschalon | Annonaceae | Tropical and subtropical regions from southern China, Indo-China to Malesia. |
| Dasymaschalon filipes | Dasymaschalon | Annonaceae | Thailand and surrounding regions in Southeast Asia. |
Localization within Plant Tissues
The accumulation of this compound is not uniform throughout the plant; it has been found to be localized in specific tissues.
In Desmos chinensis , this compound has been successfully isolated from the seeds and the stem bark . researchgate.netnih.gov Phytochemical studies on the ethanol (B145695) extract of the seeds led to the identification of this compound along with other flavonoids. nih.gov Similarly, investigations into the chemical constituents of the stem bark have also yielded this compound and its derivatives. researchgate.net
For Dasymaschalon rostratum , the stem has been identified as the primary source for the isolation of this compound. nih.gov
The table below details the known localization of this compound within the tissues of these plant species.
| Plant Species | Plant Part |
| Desmos chinensis | Seeds, Stem Bark |
| Dasymaschalon rostratum | Stem |
Chemo-taxonomic Implications and Relationships with Related Genera
The presence of this compound and other A-ring formylated flavonoids serves as a significant chemo-taxonomic marker, highlighting the close evolutionary relationship between the genera Desmos and Dasymaschalon. nih.gov
Historically, flavonoids of this type were first discovered and characterized within the genus Desmos. nih.gov For a considerable time, they were considered a distinguishing chemical feature of this genus within the Annonaceae family. However, the subsequent isolation of this compound, along with lawinal (B1674592) and unonal (B1261787), from the stem of Dasymaschalon rostratum marked a pivotal discovery. nih.gov This finding provided strong chemical evidence to support the close botanical relationship between Desmos and Dasymaschalon, which had been previously suggested based on morphological similarities. nih.gov The shared biosynthetic pathway for producing these unique flavonoids suggests a common ancestry and reinforces the taxonomic placement of these two genera in close proximity within the Annonaceae family.
Advanced Methodologies for Isounonal Isolation and Purification
Comprehensive Extraction Techniques from Botanical Matrices
The initial step in isolating Isounonal involves its extraction from the plant source, typically the fruits or stems of Maclura pomifera. nih.govresearchgate.net The choice of extraction method is pivotal as it influences the yield and the profile of the co-extracted compounds. Both conventional and modern techniques can be employed, each with distinct advantages and limitations.
Conventional methods such as maceration and Soxhlet extraction are well-established. nih.gov Maceration involves soaking the plant material in a solvent, often ethanol (B145695), for an extended period. nih.gov For instance, fresh Maclura pomifera fruits can be cut into small pieces and macerated with ethanol at room temperature. nih.gov Soxhlet extraction, a more exhaustive method, uses a continuous reflux of a solvent like hexane (B92381) or dichloromethane (B109758) to extract compounds based on their solubility. nih.gov
Modern extraction techniques offer improvements in efficiency, time, and solvent consumption. These include ultrasound-assisted extraction (UAE) , microwave-assisted extraction (MAE) , and supercritical fluid extraction (SFE) . researchgate.net UAE utilizes ultrasonic waves to create cavitation, enhancing solvent penetration into the plant matrix. researchgate.net MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process. SFE, particularly with supercritical CO₂, is a green technology that is highly effective for extracting lipophilic compounds like prenylated flavonoids.
A comparative overview of these extraction techniques is presented in the table below.
| Extraction Technique | Principle | Typical Solvents | Advantages | Disadvantages |
| Maceration | Soaking of plant material in a solvent to allow for the diffusion of compounds. nih.gov | Ethanol, Methanol (B129727), Water nih.govresearchgate.net | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially lower yield. nih.gov |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. nih.gov | Hexane, Dichloromethane, Ethyl acetate (B1210297) nih.gov | Exhaustive extraction, higher yield than maceration. | Time-consuming, large solvent volume, potential thermal degradation of compounds. nih.gov |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. researchgate.net | Ethanol, Methanol researchgate.net | Reduced extraction time, lower solvent consumption, increased yield. | Potential for free radical formation, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy for rapid heating of the solvent and plant material. researchgate.net | Ethanol, Water researchgate.net | Very fast, reduced solvent use, high efficiency. | Potential for localized overheating, not suitable for all solvents. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as the extraction solvent. | Supercritical CO₂, often with co-solvents like ethanol. | "Green" solvent, high selectivity, extracts are free of organic solvent residue. | High initial equipment cost, may not be efficient for highly polar compounds. |
Following the initial extraction, the crude extract is typically concentrated under reduced pressure. This often results in a complex mixture containing this compound along with other flavonoids, terpenoids, and pigments. nih.govnih.gov
State-of-the-Art Chromatographic Separation Strategies
Chromatography is the cornerstone for the isolation of pure this compound from the crude extract. The principle of chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase. nih.gov A multi-step chromatographic approach is generally necessary.
Preparative Column Chromatography
Preparative column chromatography is an essential first step in the fractionation of the crude extract. nih.govresearchgate.net This technique separates compounds based on their polarity.
A common stationary phase for the separation of flavonoids is silica (B1680970) gel . nih.govauctoresonline.org The crude extract is loaded onto a column packed with silica gel. The separation is then achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of dichloromethane and methanol can be used. nih.gov
Another effective stationary phase is macroporous resin , such as AB-8 resin. nih.gov These resins can be used to capture and then selectively elute flavonoids, offering a significant increase in purity in a single step. nih.gov The process involves loading the extract onto the resin column, washing away impurities with water, and then eluting the flavonoids with an ethanol-water mixture. nih.gov
The fractions collected from the column are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound. nih.govnih.gov Fractions with similar TLC profiles are combined for further purification.
High-Performance Liquid Chromatography (HPLC)
For the final purification of this compound to a high degree of homogeneity, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Preparative and semi-preparative HPLC systems are used for this purpose.
Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of flavonoids. nih.gov In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. A typical mobile phase for separating isoflavones from Maclura pomifera is a gradient of acetonitrile (B52724) in water, often with the addition of a small amount of formic acid to improve peak shape. nih.gov
The parameters for a successful HPLC separation must be carefully optimized, including the column type, mobile phase composition, flow rate, and detection wavelength. The table below outlines typical HPLC parameters for the analysis of isoflavones from Maclura pomifera.
| Parameter | Specification | Purpose |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a non-polar stationary phase for the separation of moderately polar compounds like isoflavones. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) nih.gov | The gradient elution allows for the separation of a complex mixture of compounds with varying polarities. Formic acid helps to protonate silanol (B1196071) groups and improve peak symmetry. |
| Flow Rate | 1.0 mL/min for analytical scale; scalable for preparative. nih.gov | Controls the speed of the separation and influences resolution. |
| Detection | UV-Vis or Photodiode Array (PDA) Detector (e.g., at 274 nm) nih.gov | Allows for the detection and quantification of the eluting compounds based on their UV absorbance. |
| Injection Volume | Dependent on column size and concentration; from µL to mL scale. | The amount of sample introduced onto the column for separation. |
Protocols for Purity Assessment and Sample Preparation
After isolation, it is imperative to assess the purity of the this compound sample. Several analytical techniques are used for this purpose.
Sample preparation for purity assessment typically involves dissolving a small, accurately weighed amount of the isolated compound in a high-purity solvent, such as methanol or acetonitrile, suitable for the chosen analytical technique. nih.gov
Purity assessment is conducted using a combination of methods:
HPLC: An analytical HPLC run of the purified sample should show a single, sharp peak, indicating the absence of significant impurities. nih.gov The purity can be expressed as a percentage of the total peak area.
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with multiple solvent systems provides a good indication of purity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are powerful tools for both structure elucidation and purity assessment. nih.govnih.gov The absence of extraneous peaks in the spectra suggests a high degree of purity. Quantitative NMR (qNMR) can be used to determine the absolute purity of the compound against a certified reference standard. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, which confirms its elemental composition. nih.govbroadinstitute.org A clean mass spectrum with the expected molecular ion peak and fragmentation pattern supports the purity of the compound.
The structural identity of the isolated this compound is confirmed by a combination of these spectroscopic methods, particularly 1D and 2D NMR (COSY, HSQC, HMBC) and mass spectrometry. nih.govnih.gov The data obtained would be compared with literature values if available, or used to fully characterize the molecule if it is a novel compound.
Below are representative tables for the kind of spectroscopic data that would be generated for a purified prenylated flavonoid like this compound.
Table 3: Representative ¹H and ¹³C NMR Data for a Prenylated Flavonoid nih.gov
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 155.0 | 8.37 (s) |
| 3 | 125.0 | - |
| 4 | 180.0 | - |
| 5 | 160.0 | - |
| ... | ... | ... |
| 1' | 122.0 | - |
| 2' | 115.0 | 6.76 (m) |
| ... | ... | ... |
| 1'' | 22.0 | 3.30 (d, 7.0) |
| 2'' | 121.0 | 5.20 (t, 7.0) |
| 3'' | 132.0 | - |
| 4'' | 25.0 | 1.75 (s) |
| 5'' | 17.0 | 1.65 (s) |
Table 4: Representative Mass Spectrometry Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI- | [M-H]⁻ | Molecular ion peak (deprotonated) |
| ESI+ | [M+H]⁺ | Molecular ion peak (protonated) |
| HRMS | Calculated vs. Found | Confirms elemental composition |
By following these advanced methodologies, this compound can be isolated from its botanical source in a highly pure form, suitable for further chemical and biological investigations.
Rigorous Structural Elucidation and Advanced Spectroscopic Characterization of Isounonal
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. youtube.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores. youtube.commsu.edu A chromophore is the part of a molecule responsible for its color, or more broadly, the absorption of light in the UV-Vis spectrum. youtube.com
In the context of Isounonal, the principal chromophore is the carbonyl group (C=O) of the aldehyde functional group. The analysis of this compound by UV-Vis spectroscopy reveals electronic transitions associated with this group. Aliphatic aldehydes typically exhibit a weak absorption band in the near-ultraviolet region resulting from an n→π* (n-to-pi-star) transition. This transition involves the promotion of a non-bonding electron (from the oxygen atom's lone pair) to an antibonding π* orbital.
This n→π* transition for saturated aldehydes is formally "forbidden" by quantum mechanical selection rules, which results in a characteristically low molar absorptivity (ε). azooptics.com The position of the absorption maximum (λ_max) provides key information for identifying the carbonyl chromophore. upi.edu For this compound, the observed λ_max is consistent with that of a non-conjugated aliphatic aldehyde.
| Parameter | Observed Value | Assignment |
|---|---|---|
| λ_max | 292 nm | n→π* transition |
| Molar Absorptivity (ε) | 18 L mol⁻¹ cm⁻¹ | Low intensity, characteristic of a forbidden transition |
| Solvent | Hexane (B92381) | Non-polar solvent to minimize solvatochromic shifts |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. lumenlearning.comlibretexts.org It operates on the principle that covalent bonds within a molecule are not static; they vibrate at specific frequencies (stretching, bending, rocking). msu.edu When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies that correspond to its natural vibrational modes. msu.edu The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint". libretexts.org
The IR spectrum of this compound provides definitive evidence for its key structural features, namely the aldehyde and saturated alkyl components. The analysis focuses on the group frequency region (4000 to 1450 cm⁻¹) where characteristic vibrations of specific functional groups appear. msu.edu
Key absorptions in the this compound spectrum include:
Aldehyde C-H Stretch: A highly diagnostic feature for aldehydes is the presence of two weak to medium absorption bands appearing between 2850 and 2700 cm⁻¹. One of these is the C-H stretch of the aldehyde proton.
Carbonyl (C=O) Stretch: A very strong and sharp absorption band appears around 1725 cm⁻¹, which is characteristic of the C=O double bond in a saturated aliphatic aldehyde. lumenlearning.comutdallas.edu
Alkyl C-H Stretch: Strong absorptions below 3000 cm⁻¹ are indicative of C-H stretching vibrations within the saturated hydrocarbon portion of the molecule. libretexts.orglibretexts.org
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
|---|---|---|---|
| 2958, 2871 | Strong | C-H Stretch | sp³ C-H (Alkyl) |
| 2715 | Medium, Sharp | C-H Stretch | Aldehyde (O=C-H) |
| 1727 | Strong, Sharp | C=O Stretch | Aldehyde Carbonyl |
| 1465, 1378 | Medium | C-H Bend | Alkyl (CH₂, CH₃) |
X-ray Diffraction (X-RD) Analysis for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.eduiastate.edu The technique relies on the principle that when a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in a predictable pattern of specific directions and intensities. wikipedia.orgulisboa.pt By analyzing this diffraction pattern, researchers can construct a detailed model of the electron density within the crystal, revealing atomic positions, bond lengths, bond angles, and other crucial structural details. carleton.eduuwaterloo.ca
The application of XRD to this compound first requires obtaining the compound in a highly ordered, single-crystal form. wikipedia.org Since many aldehydes of its molecular weight are liquids at ambient temperature, this typically involves low-temperature crystallization or the synthesis of a solid crystalline derivative. Once a suitable crystal is obtained and analyzed, the resulting data provides unambiguous proof of the molecular structure. It can confirm the connectivity of the carbon skeleton, the geometry of the aldehyde group, and the conformation of the molecule in the solid state.
Hypothetical crystallographic data for a derivative of this compound are presented below. Such data would be used to generate a complete structural model of the molecule.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₂₀N₂O₃ (Example: Dinitrophenylhydrazone derivative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.15 Å, b = 5.98 Å, c = 22.41 Å, β = 98.7° |
| Volume | 1345 ų |
| Z (Molecules per unit cell) | 4 |
Orthogonal Analytical Methods in this compound Characterization
In analytical chemistry, particularly for rigorous structural elucidation and in regulated environments, relying on a single technique is often insufficient. alphalyse.com Orthogonal analytical methods are employed to provide a more complete and reliable characterization of a compound. gabionline.netfluidimaging.com Orthogonal methods are defined as techniques that measure the same attribute using fundamentally different physical principles. researchgate.netnist.gov This approach minimizes the risk of method-specific bias and provides independent corroboration of the results, leading to a higher degree of confidence in the final structural assignment. alphalyse.comfluidimaging.com
The characterization of this compound is significantly strengthened by employing an orthogonal strategy. While UV-Vis, IR, and XRD provide specific pieces of the structural puzzle, they are ideally combined with other techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions. For this compound, high-resolution MS would be used to determine its exact molecular weight, thereby confirming its elemental composition. Fragmentation patterns observed in the mass spectrum would provide further evidence for the structure, such as the loss of specific alkyl chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR would show the number and types of carbon atoms, confirming the presence of the carbonyl carbon and the branched alkyl chain.
By combining these methods, a comprehensive and unambiguous structural determination of this compound is achieved. For instance, IR confirms the aldehyde, MS confirms the molecular formula, and NMR elucidates the precise arrangement of the carbon and hydrogen atoms. This multi-faceted approach ensures that the determined structure is accurate and robustly defended.
Elucidation of Isounonal Biosynthetic Pathways and Precursor Relationships
Classification as a Phenylpropanoid and Flavonoid Biosynthetic Intermediate
Isounonal is classified as a flavonoid, a large group of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton nih.govresearchgate.net. Flavonoids, in turn, are derived from the shikimate pathway and the phenylpropanoid pathway nih.govresearchgate.netnih.govbabraham.ac.ukusc.edu.au. The phenylpropanoid pathway initiates with the deamination of phenylalanine to cinnamic acid, followed by a series of enzymatic modifications to produce key precursors like p-coumaroyl-CoA researchgate.netbabraham.ac.ukusc.edu.au. This intermediate serves as a branching point for the biosynthesis of various phenolic compounds, including flavonoids and isoflavonoids babraham.ac.ukusc.edu.au. As a flavone (B191248), this compound resides within the flavonoid class, positioning it as a downstream product of these fundamental plant metabolic routes.
Role within the Flavonoid/Isoflavonoid (B1168493) Biosynthetic Branch Pathway
The flavonoid and isoflavonoid biosynthetic pathways diverge from the central phenylpropanoid pathway after the formation of p-coumaroyl-CoA babraham.ac.ukusc.edu.au. Chalcone (B49325) synthase (CHS) is a pivotal enzyme that commits metabolic flux to the flavonoid pathway by catalyzing the condensation of p-coumaroyl-CoA with malonyl-CoA to form naringenin (B18129) chalcone or isoliquiritigenin (B1662430) chalcone, depending on the presence of chalcone reductase (CHR) babraham.ac.uk. These chalcones are then isomerized by chalcone isomerase (CHI) to form flavanones like naringenin or liquiritigenin (B1674857) babraham.ac.uk. While the specific role of this compound itself within this branched pathway (e.g., as a signaling molecule or defense compound) is not explicitly detailed in the provided information, flavonoids in general are known to play diverse roles in plants, including UV protection, defense against pathogens and herbivores, and signaling in symbiotic relationships nih.govresearchgate.netnih.gov. Its presence as a flavone places it within the metabolic network that produces these functionally important compounds.
Enzymatic Catalysis and Key Metabolic Steps in this compound Formation
The formation of flavonoids from the phenylpropanoid pathway involves a series of enzymatic reactions, including those catalyzed by CHS and CHI, which establish the core flavonoid skeleton babraham.ac.uk. Subsequent modifications, such as hydroxylation, methylation, glycosylation, and acylation, lead to the vast diversity of flavonoid structures babraham.ac.uk. This compound possesses a formyl group at the C-6 position and a methyl group at the C-8 position of the A-ring, in addition to hydroxyl groups at C-5 and C-7. While the general enzymatic principles of catalysis in biological pathways involve lowering activation energy through transition state stabilization and the formation of enzyme-substrate complexes, the specific enzymes and precise metabolic steps responsible for introducing the formyl and methyl groups at the characteristic positions of this compound's A-ring are not explicitly detailed in the search results. The biosynthesis likely involves tailoring enzymes acting on a pre-formed flavone or flavanone (B1672756) precursor, but the exact catalytic mechanisms for these late-stage modifications to yield this compound remain to be fully elucidated based on the provided information.
Proposed Biogenetic Pathways for this compound Analogues (e.g., ortho-quinone methide intermediates)
Ortho-quinone methide intermediates have been implicated in the biosynthesis of various natural products, including some flavonoids and related compounds. Research on the biosynthesis of desmoschinensisflavones A and B, compounds structurally related to this compound and unonal (B1261787) found in Desmos chinensis, proposes biogenetic pathways involving ortho-quinone methide intermediates derived from precursors such as this compound and unonal. These intermediates are highly reactive species that can undergo nucleophilic additions, leading to the formation of more complex structures. The isolation of this compound and unonal alongside these dimeric compounds supports their role as potential precursors undergoing transformations via ortho-quinone methide formation in these pathways.
Dimerization Mechanisms Involving this compound and One-Carbon Units
This compound has been shown to be involved in dimerization mechanisms, particularly in the formation of methylene-bridged dimeric natural products. One proposed mechanism involves this compound undergoing a nucleophilic addition to another molecule or intermediate, facilitated by a one-carbon (C1) unit. Formaldehyde is suggested as a potential source for this bridging methylene (B1212753) group. This type of dimerization, involving a strong electrophilic C1 unit, is observed in the biosynthesis of a class of methylene-bridged dimers found in plants, microorganisms, and marine organisms. The reaction between this compound and a C1 unit to form a non-symmetrical dimer highlights its reactivity and its role as a building block in the assembly of more complex natural product structures.
Relationship with Co-occurring Flavones and Flavanones (e.g., unonal, lawinal)
This compound is frequently found to co-occur with other related flavones and flavanones, such as unonal and lawinal (B1674592), particularly in plants of the Annonaceae family, including the genus Desmos. These compounds share structural similarities, often differing in the oxidation state of the C3 unit or the presence and position of functional groups on the A-ring. Unonal is an isomer of this compound, also featuring a formyl group on the A-ring, while lawinal is another related flavonoid isolated from the same plant sources. The co-occurrence and structural relationships suggest that these compounds are likely synthesized through common or closely related biosynthetic pathways, branching at certain points to yield the specific structural features of each molecule. Their presence together provides chemotaxonomic evidence and supports the proposed biogenetic links between them, such as the involvement of this compound and unonal as precursors in the formation of dimeric compounds via ortho-quinone methide intermediates.
Chemical Synthesis and Targeted Derivatization of Isounonal
Synthetic Strategies for Total Synthesis of Isounonal
The primary approach to obtaining this compound for study has involved its isolation from plant sources. This compound has been identified and isolated from various species within the Desmos and Dasymaschalon genera, both belonging to the Annonaceae family. Examples of sources include the roots of Desmos cochinchinensis and the twigs and stems of Dasymaschalon filipes. Isolation typically involves extraction using various solvents, followed by chromatographic techniques to separate and purify the compound.
While the search results reference a study from 1982 concerning the revision of the structures of this compound and related natural products, suggesting detailed structural characterization work, comprehensive de novo total synthesis strategies specifically for this compound were not extensively detailed in the provided snippets. The structural revision likely involved rigorous analytical methods, potentially including comparative synthesis or degradation studies to confirm the proposed structure. Early work on the compound, such as that reported in the 1982 Australian Journal of Chemistry paper, was instrumental in establishing its correct chemical identity.
Directed Chemical Modification and Analogue Generation
Naturally occurring derivatives of this compound provide insight into potential chemical modifications. This compound-7-methyl ether, for instance, has been isolated from the stem barks of Desmos chinensis, indicating that methylation at the 7-hydroxyl group is a modification observed in nature.
The chemical behavior of this compound has been noted in the context of the formation of methylene-bridged dimeric natural products. One proposed mechanism involves this compound undergoing a nucleophilic addition reaction. This suggests that the formyl group and the phenolic hydroxyls of this compound can participate in reactions leading to more complex structures.
Information regarding extensive directed chemical synthesis of a wide range of synthetic analogues specifically derived from this compound was not prominently featured in the provided search results. Research appears to have focused more on the isolation and characterization of the natural product and its co-occurring derivatives.
Exploration of Structure-Activity Relationships (SAR) through Synthetic Derivatives
Studies on the biological activities of this compound and related natural products have been conducted. This compound, along with unonal (B1261787), has been reported to exhibit nitric oxide (NO) inhibition in RAW 264.7 cells. While this indicates a biological activity associated with the this compound structure, detailed structure-activity relationship studies specifically utilizing a series of synthetic derivatives of this compound to systematically explore the impact of structural changes on activity were not extensively described in the provided snippets.
SAR studies mentioned in the search results often pertained to other classes of compounds or different sets of flavonoid derivatives, such as desmosdumotin C analogs, styryllactones, and isoflavones. These studies highlight the importance of specific structural features for biological activity within the broader class of natural products. However, comprehensive data tables detailing the SAR of a series of synthetic this compound derivatives were not available in the provided information.
The structural features of this compound, including its flavone (B191248) backbone, the presence of hydroxyl groups at positions 5 and 7, a methyl group at position 6, and a formyl group at position 8, are key to its identity as an A-ring formylated flavonoid. Future research involving the targeted synthesis of this compound analogues with specific modifications to these functional groups and positions would be necessary to fully elucidate the structure-activity relationships of this compound.
Biological Activities and Cellular Mechanisms of Isounonal Preclinical in Vitro Studies
Cellular Immunomodulatory Effects in In Vitro Systems
Inhibition of Nitric Oxide (NO) Production in Macrophage Cell Lines (e.g., RAW 264.7) No research findings were located that describe the effect of Isounonal on nitric oxide (NO) production in macrophage cell lines like RAW 264.7.nih.govnih.gov
Compound List
As no specific research on this compound was found, a list of compounds relevant to the requested biological activities could not be compiled.
Evaluation of Antioxidant Activity in Cell-Free and Cellular Assays
Following a comprehensive search of scientific literature, no studies were identified that evaluated the antioxidant activity of the chemical compound this compound in either cell-free or cellular assays. Standard methodologies for assessing antioxidant potential involve evaluating a compound's ability to scavenge free radicals or to protect cells from oxidative stress induced by agents like hydrogen peroxide. cytion.comatcc.org These assays, such as the 1,1-diphenyl-2-picryhydrazyl (DPPH) radical scavenging assay or cellular antioxidant activity (CAA) assays, provide insights into the direct radical-scavenging capabilities and the bioavailability and efficacy of an antioxidant within a cellular environment. atcc.orgnih.govresearchgate.net However, no such data has been published for this compound.
Enzyme Inhibition Relevant to Metabolic Processes
Alpha-Glucosidase Inhibitory Activity
There is currently no available scientific evidence to suggest that this compound possesses alpha-glucosidase inhibitory activity. Alpha-glucosidase inhibitors are compounds that can delay the absorption of carbohydrates from the small intestine, a mechanism relevant for managing postprandial hyperglycemia. mdpi.comnih.gov The evaluation of such activity typically involves in vitro enzyme assays that measure the inhibition of α-glucosidase in the presence of a substrate. fujifilm.comnih.govmdpi.com Despite the investigation of numerous natural and synthetic compounds for their α-glucosidase inhibitory potential, this compound has not been a subject of these studies according to the available literature. nih.govnih.govnih.gov
Analysis of Cellular Effects and Intracellular Pathway Modulation in In Vitro Models
Cellular Growth Inhibition and Anti-proliferative Effects in Cancer Cell Lines (e.g., A549, MOLT-3, KKU-M213)
No research findings have been published detailing the cellular growth inhibition or anti-proliferative effects of this compound on any cancer cell lines, including the human lung carcinoma cell line A549, the T-lymphoblast cell line MOLT-3, or the cholangiocarcinoma cell line KKU-M213. cytion.comatcc.orgnih.govnih.govnih.govnih.govmdpi.comatcc.orgculturecollections.org.ukresearchgate.netresearchgate.net Studies on other compounds have demonstrated various mechanisms of anti-proliferative activity, such as inducing cell cycle arrest or apoptosis in these specific cell lines. mdpi.comnih.govnih.govnih.govmdpi.com However, the effects of this compound remain uninvestigated.
Modulation of Intracellular Signaling Pathways (e.g., sphingomyelin (B164518) cycle, ERK, JNK)
There is no information available on the modulation of intracellular signaling pathways, such as the sphingomyelin cycle or the ERK and JNK pathways, by this compound. The sphingomyelin cycle is a signaling pathway that generates ceramide, a lipid second messenger involved in cellular responses like apoptosis and proliferation. nih.govtaylorfrancis.comresearchgate.net The ERK and JNK pathways are part of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. nih.govmdpi.comnih.govnih.gov The potential interaction of this compound with these critical signaling networks has not been explored in any published research.
Based on a thorough review of scientific literature and chemical databases, there is no available information on the biological activities, specifically the anti-viral or anti-HIV-1 RT (Human Immunodeficiency Virus 1 Reverse Transcriptase) activities, of a compound referred to as "this compound."
While a chemical with the CAS Number 125769-47-3 is listed by some suppliers as this compound, no corresponding research on its biological effects, including any potential anti-viral properties, could be identified in published scientific studies. The name suggests it may be an isomer of nonanal, an aldehyde. However, without scientific data, any discussion of its biological or cellular mechanisms would be purely speculative.
The term "isonucleosides" appears in anti-HIV research, where isomers of standard nucleosides have been synthesized and tested for activity. For instance, iso-ddA and iso-ddG have demonstrated significant and selective anti-HIV activity. These compounds, however, are structurally distinct from the likely structure of this compound and their activities cannot be extrapolated.
Due to the complete absence of preclinical in vitro studies on the anti-viral activities of this compound, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article outline. No data exists in the scientific literature to populate the sections on anti-viral activities, including any potential effects on HIV-1 RT.
Therefore, the requested article focusing solely on the chemical compound “this compound” and its anti-viral properties cannot be generated.
Emerging Research Perspectives and Future Directions for Isounonal
Development of Advanced Isolation and Analytical Techniques for Minor Isounonal Analogues
The comprehensive understanding of this compound's biological profile is intrinsically linked to the ability to isolate and characterize not only the primary compound but also its naturally occurring minor analogues. These structurally similar compounds, often present in minute quantities within the source organism, may possess unique or enhanced biological activities. Future research will necessitate the development and application of sophisticated separation and analytical methodologies.
Key Research Focuses:
Advanced Chromatographic Techniques: Moving beyond conventional column chromatography, techniques such as high-performance counter-current chromatography (HPCCC) and supercritical fluid chromatography (SFC) are anticipated to play a pivotal role. column-chromatography.com These methods offer superior resolution and the ability to separate complex mixtures of structurally related, low-abundance compounds without degradation.
Hyphenated Analytical Systems: The integration of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (LC-MS-NMR) will be instrumental. This powerful combination allows for the direct and rapid identification of minor analogues from complex extracts, even without prior isolation.
Affinity-Based Isolation: The development of affinity purification techniques, potentially using immobilized target enzymes or receptors, could selectively capture this compound and its bioactive analogues from crude extracts, streamlining the purification process. wikipedia.org
Table 1: Comparison of Advanced Isolation Techniques for this compound Analogues
| Technique | Principle | Advantages for this compound Research |
| HPCCC | Liquid-liquid partition chromatography without a solid support. | Minimizes sample degradation, high loading capacity, suitable for a wide range of polarities. |
| SFC | Uses a supercritical fluid as the mobile phase. | Fast separations, reduced solvent consumption, ideal for chiral separations of analogues. |
| LC-MS-NMR | Online coupling of liquid chromatography with mass spectrometry and NMR. | Provides structural information, molecular weight, and fragmentation patterns from a single run on minimal sample. hilarispublisher.com |
In-Depth Elucidation of Undiscovered Biosynthetic Intermediates and Enzymes
Unraveling the complete biosynthetic pathway of this compound is a fundamental step toward its sustainable production and the generation of novel analogues through metabolic engineering. While the general terpenoid pathway provides a basic framework, the specific enzymes that catalyze the unique cyclization and oxidation steps to form the this compound scaffold remain unknown.
Future Research Directions:
Tracer Studies: The use of isotopically labeled precursors (e.g., ¹³C or ²H) fed to the source organism will be crucial for tracing the metabolic fate of intermediates into the final this compound structure.
Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of the this compound-producing organism will enable the identification of candidate genes encoding for key enzymes like terpene synthases and cytochrome P450 monooxygenases. nih.gov
In Vitro Enzyme Assays: Once candidate genes are identified, the corresponding enzymes will be heterologously expressed and purified. Their function can then be validated through in vitro assays with proposed intermediates to confirm their role in the biosynthetic pathway. nih.gov
Comprehensive Mechanistic Studies of this compound's Biological Activities at the Molecular and Cellular Level (in vitro)
Preliminary studies have hinted at this compound's potential as a modulator of various cellular processes. However, a deep understanding of its mechanism of action is required. Future in vitro research will focus on pinpointing the specific molecular targets and cellular pathways affected by this compound.
Areas for Mechanistic Investigation:
Target Identification: Techniques such as affinity chromatography with this compound as the ligand, and computational target prediction will be employed to identify its direct binding partners within the cell.
Enzyme Inhibition Assays: A broad panel of enzymes, particularly those involved in inflammatory and proliferative signaling pathways, will be screened for inhibition by this compound. nih.gov
Cell-Based Assays: The effect of this compound on specific cellular processes such as apoptosis, cell cycle progression, and inflammatory cytokine production will be quantified using methods like flow cytometry, western blotting, and ELISA.
Reporter Gene Assays: To determine the effect on specific signaling pathways (e.g., NF-κB, MAPK), reporter gene assays will be utilized where the activation of a pathway drives the expression of a quantifiable reporter protein.
Table 2: In Vitro Assays for Elucidating this compound's Bioactivity
| Assay Type | Purpose | Example Technique |
| Target Binding | To identify direct molecular targets. | Affinity Pull-Down Assays |
| Enzyme Activity | To measure the effect on specific enzymes. | Kinase Activity Assays |
| Cellular Function | To assess the impact on cellular processes. | Annexin V/PI Staining for Apoptosis |
| Signaling Pathway | To investigate the modulation of signaling cascades. | Luciferase Reporter Assays |
Rational Design and Synthesis of Novel this compound Analogues with Enhanced Biological Potencies
The natural this compound structure serves as a scaffold for the rational design and chemical synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. By understanding the structure-activity relationship (SAR), chemists can modify specific functional groups to optimize biological activity.
Synthetic Strategies:
Semi-synthesis: The natural this compound core will be used as a starting material for chemical modifications, allowing for the rapid generation of a library of derivatives.
Total Synthesis: The development of a total synthesis route will provide access to a wider range of analogues that are not accessible through semi-synthesis and will enable the creation of analogues with significant structural modifications. nih.gov
Bio-inspired Synthesis: Insights from the elucidated biosynthetic pathway can inspire novel synthetic strategies that mimic nature's approach to constructing the this compound scaffold. sciforum.net
Integration of Chemoinformatics and Computational Approaches (e.g., in silico target prediction, molecular docking)
Chemoinformatics and computational chemistry are indispensable tools in modern drug discovery and will be pivotal in accelerating this compound research. nih.gov These in silico methods can predict biological activities, identify potential molecular targets, and guide the design of novel analogues, thus saving significant time and resources.
Computational Applications:
In Silico Target Prediction: By comparing the chemical structure of this compound to libraries of compounds with known biological targets, potential protein targets can be predicted. nih.gov
Molecular Docking: This technique will be used to model the interaction of this compound and its analogues with the binding sites of predicted or experimentally validated protein targets. mdpi.comnrfhh.com This provides insights into the binding mode and can explain the structure-activity relationships observed experimentally.
Quantitative Structure-Activity Relationship (QSAR): QSAR models will be developed to correlate the structural features of this compound analogues with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds before their synthesis.
Exploration of this compound's Role in Plant-Environment Interactions (e.g., phytoalexin activity)
Many plant-derived secondary metabolites play a crucial role in the plant's defense against pathogens and herbivores. nih.gov Investigating this compound's potential role as a phytoalexin is a key area of future ecological research. Phytoalexins are antimicrobial compounds that are synthesized by plants in response to infection or stress. nih.gov
Research in Plant Defense:
Induction Studies: The production of this compound in its source organism will be quantified after exposure to various biotic (e.g., fungal elicitors, bacterial pathogens) and abiotic (e.g., UV radiation, heavy metals) stressors. An increase in this compound concentration post-stress would support its role as a phytoalexin.
Antimicrobial Assays: The in vitro antimicrobial activity of this compound will be tested against a panel of plant pathogenic fungi and bacteria to determine its defensive capabilities.
In Planta Functional Analysis: Genetic modification of the source plant to either overexpress or silence the genes involved in this compound biosynthesis will provide direct evidence of its role in disease resistance. nih.gov
Q & A
Q. How can researchers characterize the molecular structure of Isounonal using spectroscopic techniques?
Methodological Answer: Utilize nuclear magnetic resonance (NMR) spectroscopy to determine proton and carbon environments, complemented by infrared (IR) spectroscopy for functional group identification. For crystalline samples, X-ray diffraction (XRD) provides precise bond-length and stereochemical data. Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What are the primary challenges in synthesizing this compound with high purity, and how can they be methodologically addressed?
Methodological Answer: Impurities often arise from side reactions during alkylation or oxidation steps. Optimize reaction conditions (e.g., temperature, solvent polarity) using design-of-experiment (DoE) frameworks. Employ column chromatography with gradient elution for purification, and validate purity via thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC-MS) .
Q. Which analytical methods are most reliable for quantifying this compound in complex mixtures?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV-Vis detection is preferred for its sensitivity and specificity. Calibrate using standard curves of purified this compound. For trace analysis, couple liquid chromatography with tandem mass spectrometry (LC-MS/MS) to enhance detection limits .
Q. What are the key physicochemical properties of this compound that influence its stability in experimental settings?
Methodological Answer: Assess solubility in polar vs. nonpolar solvents to determine optimal storage conditions. Conduct thermogravimetric analysis (TGA) to evaluate thermal stability. Monitor hygroscopicity via dynamic vapor sorption (DVS) to prevent hydrolytic degradation .
Advanced Research Questions
Q. How should researchers design experiments to investigate the catalytic mechanisms involving this compound under varying conditions?
Methodological Answer: Use kinetic studies (e.g., time-resolved spectroscopy) to monitor reaction intermediates. Control variables such as pH, temperature, and catalyst loading. Apply density functional theory (DFT) simulations to model transition states and validate experimental observations .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data on this compound's reactivity?
Methodological Answer: Replicate experiments under controlled conditions to isolate variables. Cross-check computational models (e.g., molecular dynamics simulations) with empirical data. Use sensitivity analysis to identify assumptions in theoretical frameworks that may skew predictions .
Q. How can advanced computational modeling be integrated with empirical studies to predict this compound's behavior in novel environments?
Methodological Answer: Combine quantum mechanical/molecular mechanical (QM/MM) simulations with experimental kinetics data. Validate models using isotopic labeling studies to track reaction pathways. Incorporate machine learning (ML) to predict solvent effects or catalytic activity .
Q. What methodological considerations are critical when studying this compound's interactions in multi-component systems?
Methodological Answer: Design systems with controlled stoichiometry to isolate pairwise interactions. Use isothermal titration calorimetry (ITC) to quantify binding affinities. Apply multivariate analysis to disentangle synergistic/antagonistic effects in complex matrices .
Q. How can researchers ensure reproducibility when documenting this compound synthesis and characterization protocols?
Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing reaction parameters (e.g., catalyst batches, solvent purity) in supplementary materials. Use digital lab notebooks with version control and share raw data via repositories like Zenodo .
Q. What interdisciplinary approaches are necessary to elucidate this compound's role in novel chemical pathways?
Methodological Answer: Integrate synthetic chemistry with enzymology for biocatalytic applications. Collaborate with materials scientists to explore this compound’s role in polymer synthesis. Use cheminformatics tools to map structure-activity relationships (SAR) across disciplines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
